3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride
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Overview
Description
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride: is an organic compound that belongs to the class of pyridinium salts. It is characterized by the presence of an amino group at the third position of the pyridine ring and an ethoxy-oxoethyl group at the first position. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride typically involves the reaction of 3-amino pyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-nitro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride.
Reduction: Formation of 3-amino-1-(2-hydroxy-2-oxoethyl)pyridin-1-ium chloride.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a catalyst in certain organic reactions.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
- 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium iodide
Comparison:
- 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride is unique due to its chloride counterion, which can influence its solubility and reactivity compared to its bromide and iodide counterparts.
- The chloride salt may have different biological activity and stability profiles compared to the bromide and iodide salts.
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
ethyl 2-(3-aminopyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C9H13N2O2.ClH/c1-2-13-9(12)7-11-5-3-4-8(10)6-11;/h3-6H,2,7,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
BURWRNDRABULFO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC(=C1)N.[Cl-] |
Origin of Product |
United States |
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